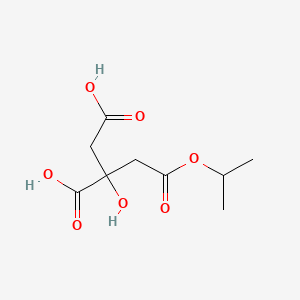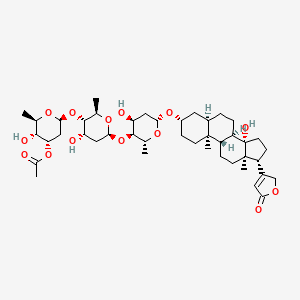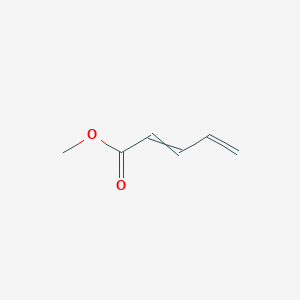
1-Isopropyl citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Isopropyl citrate can be synthesized through the esterification reaction between citric acid and isopropanol. The reaction typically involves heating citric acid with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete conversion .
Industrial production methods often involve the use of continuous reactors to optimize the yield and purity of this compound. The commercial product is usually a mixture of monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate, with monoisopropyl citrate being the major component .
Analyse Chemischer Reaktionen
1-Isopropyl citrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl citrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It serves as a metabolite in certain biological pathways and is studied for its role in cellular metabolism.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a plasticizer, solvent, and additive in various industrial processes
Wirkmechanismus
The mechanism of action of 1-isopropyl citrate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and preventing their participation in biochemical reactions. This property is utilized in various applications, including its use as an anticoagulant in medical settings .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl citrate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Citric acid: A widely used tricarboxylic acid with similar chemical properties but different applications.
Isopropyl myristate: Another ester used in cosmetics and pharmaceuticals, but with different functional groups and applications.
The uniqueness of this compound lies in its combination of carboxyl groups and isopropyl ester, which imparts specific chemical reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
101396-15-0 |
|---|---|
Molekularformel |
C9H12O7-2 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioate |
InChI |
InChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14)/p-2 |
InChI-Schlüssel |
SKHXHUZZFVMERR-UHFFFAOYSA-L |
SMILES |
CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)OC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7820742.png)




